molecular formula C18H14ClF3N2O3 B11620537 5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one

5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B11620537
M. Wt: 398.8 g/mol
InChI Key: SHNBOUGTFVGPKS-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one: is a chemical compound with the following properties:

    Linear Formula: CHClFNO

    CAS Number: 474092-50-7

    Molecular Weight: 490.87 g/mol

This compound belongs to the class of tetrahydro-2(1H)-pyrimidinones and exhibits intriguing structural features, including a chlorobenzoyl group, a phenyl ring, and a trifluoromethyl substituent.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar compounds with variations in substituents have been synthesized. Here’s a general outline:

    Starting Material: Begin with appropriate precursors, such as substituted benzaldehydes or benzoyl chlorides.

    Cyclization: Cyclize the starting material using suitable reagents to form the diazinanone ring.

    Hydroxylation: Introduce the hydroxy group at the desired position.

    Substitution: Introduce the chlorobenzoyl group and the trifluoromethyl substituent.

    Purification: Purify the compound through recrystallization or chromatography.

Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effective processes.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the phenolic hydroxyl group.

    Reduction: Reduction of the carbonyl group.

    Substitution: Substitution reactions at the chlorobenzoyl position.

    Ring Opening: Diazinanone ring opening under specific conditions.

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents but may include derivatives with altered functional groups.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential pharmaceutical applications.

    Industry: As a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include:

    5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one:

    5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one:

    5-(4-Chlorobenzoyl)-4-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(trifluoromethyl)-1,3-diazinan-2-one:

These compounds share structural motifs but differ in substituents, leading to distinct properties.

Properties

Molecular Formula

C18H14ClF3N2O3

Molecular Weight

398.8 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C18H14ClF3N2O3/c19-12-8-6-11(7-9-12)15(25)13-14(10-4-2-1-3-5-10)23-16(26)24-17(13,27)18(20,21)22/h1-9,13-14,27H,(H2,23,24,26)

InChI Key

SHNBOUGTFVGPKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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